molecular formula C11H17N3O4S B3019667 N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide CAS No. 1171889-33-0

N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide

Cat. No.: B3019667
CAS No.: 1171889-33-0
M. Wt: 287.33
InChI Key: XWMAKQJJIJIAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide is a complex organic compound that features a furan ring, a sulfonamide group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide typically involves multiple steps, starting with the preparation of the furan ring and the piperazine moiety. The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis. The piperazine moiety is often prepared by reacting diethanolamine with methylamine at high pressure and temperature .

Industrial Production Methods

Industrial production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include cyclodehydration reactions and the use of catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Carbonic Anhydrase Inhibition

One of the primary applications of N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide is as a carbonic anhydrase (CA) inhibitor . Carbonic anhydrases are enzymes that facilitate the reversible reaction between carbon dioxide and water to form bicarbonate and protons. This inhibition has therapeutic implications in treating conditions such as:

  • Glaucoma : CA inhibitors reduce intraocular pressure by decreasing aqueous humor production.
  • Altitude sickness : They help mitigate symptoms by enhancing respiratory drive.
  • Epilepsy : CA inhibitors have anticonvulsant effects, providing a potential treatment avenue for seizure disorders.
  • Cancer : Targeting CA can disrupt tumor growth and metastasis.

Research indicates that this compound exhibits stronger inhibitory activity on carbonic anhydrase isoforms compared to existing drugs, which may lead to fewer side effects and improved efficacy in clinical settings .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity , particularly against multidrug-resistant bacteria. Studies have shown that derivatives with piperazine moieties, similar to this compound, exhibit significant antibacterial effects by inhibiting key bacterial enzymes involved in cell wall synthesis and metabolism . This positions the compound as a candidate for developing new antibiotics.

Clinical Trials

Recent clinical trials have explored the efficacy of CA inhibitors in treating glaucoma and epilepsy. Results indicate that compounds similar to this compound not only lower intraocular pressure effectively but also present a favorable side effect profile compared to traditional therapies like acetazolamide .

Antimicrobial Research

A systematic review highlighted the antimicrobial properties of compounds containing piperazine structures. In vitro studies demonstrated that these compounds effectively inhibited growth in various strains of bacteria, including resistant strains . The potential for developing new formulations based on this compound is promising.

Data Summary Table

Application AreaMechanism of ActionPotential Conditions Treated
Carbonic Anhydrase InhibitionInhibits enzyme activityGlaucoma, altitude sickness, epilepsy
Antimicrobial ActivityInhibits bacterial enzyme functionsBacterial infections, especially resistant strains

Mechanism of Action

The mechanism of action of N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and sulfonamides, such as:

  • N-methylpiperazine
  • 4-methylpiperazine
  • Furan-2-sulfonamide

Uniqueness

N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Furan Ring : Methods such as the Paal-Knorr synthesis are commonly employed.
  • Formation of the Piperazine Moiety : This is often achieved through reactions involving diethanolamine and methylamine under high pressure and temperature conditions.

The compound's unique structure, characterized by a furan ring linked to a sulfonamide group via a piperazine carbonyl, contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, influencing various biological pathways. For example, it has been shown to modulate protein interactions critical for bacterial survival and proliferation .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against a range of drug-resistant bacteria, including:

  • Acinetobacter baumannii
  • Klebsiella pneumoniae

In vitro tests revealed that this compound could restore the activity of existing antibiotics against NDM-positive strains, suggesting a potential role in combating antibiotic resistance .

Antiviral Properties

Research indicates that this compound may also possess antiviral properties. Its structural features allow it to interact with viral proteins, potentially inhibiting their function. Further studies are needed to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various biological contexts:

  • Study on Antibacterial Activity :
    • The compound was evaluated using the agar well diffusion method against clinically isolated drug-resistant bacteria.
    • Results indicated significant antibacterial activity (Minimum Inhibitory Concentration - MIC values) against resistant strains, outperforming several commercially available drugs .
  • Molecular Docking Studies :
    • Docking simulations demonstrated strong binding interactions between the compound and target proteins involved in bacterial resistance mechanisms.
    • These interactions were characterized by both hydrogen bonding and hydrophobic contacts, enhancing the compound's potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeAntibacterial Activity (MIC μg/mL)Notable Features
N-MethylpiperazinePiperazine derivative15–30Basic structure with lower potency
Furan-2-sulfonamideSulfonamide derivative20–50Effective against Gram-positive bacteria
This compoundHybrid compound5–10High potency against resistant strains

Properties

IUPAC Name

N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-12-19(16,17)10-4-3-9(18-10)11(15)14-7-5-13(2)6-8-14/h3-4,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMAKQJJIJIAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.